1-{[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)thio]acetyl}indoline
Overview
Description
1-{[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)thio]acetyl}indoline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is a derivative of indoline and contains a triazine ring, which gives it unique properties that make it suitable for various research applications.
Mechanism of Action
The mechanism of action of 1-{[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)thio]acetyl}indoline involves the inhibition of specific enzymes and receptors in the body. This compound has been shown to inhibit the activity of certain kinases, which play a critical role in the growth and survival of cancer cells. Additionally, this compound has been shown to modulate the activity of certain neurotransmitters and their receptors, which can affect various physiological processes in the body.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in the body. This compound has been shown to inhibit the activity of specific enzymes and receptors, which can affect various cellular processes. Additionally, this compound has been shown to modulate the activity of certain neurotransmitters and their receptors, which can affect various physiological processes in the body.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-{[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)thio]acetyl}indoline in lab experiments is its high potency and specificity. This compound has been shown to have a high affinity for specific enzymes and receptors, which makes it a valuable tool for studying their activity. Additionally, this compound has been shown to have good pharmacokinetic properties, which makes it suitable for in vivo studies.
One of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to have toxic effects on certain cell lines at high concentrations, which can limit its use in certain experiments. Additionally, this compound may have off-target effects, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on 1-{[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)thio]acetyl}indoline. One potential direction is to further explore its potential as a cancer therapeutic. This compound has shown promising results in preclinical studies, and further research is needed to determine its efficacy and safety in clinical trials.
Another potential direction is to explore its potential as a tool for studying the mechanisms of action of specific enzymes and receptors. This compound has a high affinity for specific targets, and further research is needed to determine its potential as a tool for studying their activity.
Finally, future research could focus on developing new derivatives of this compound with improved efficacy and safety profiles. This compound has unique properties that make it a valuable tool for various research applications, and further research is needed to optimize its potential.
Scientific Research Applications
1-{[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)thio]acetyl}indoline has been used in various scientific research applications, including cancer research, neuroscience, and drug discovery. This compound has shown promising results in inhibiting the growth of cancer cells and reducing the size of tumors in preclinical studies. In neuroscience, this compound has been used to study the mechanisms of action of various neurotransmitters and their receptors. Additionally, this compound has been used in drug discovery as a lead compound for developing new drugs with improved efficacy and safety profiles.
Properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)sulfanyl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O3S/c28-18(27-6-5-16-3-1-2-4-17(16)27)15-31-21-23-19(25-7-11-29-12-8-25)22-20(24-21)26-9-13-30-14-10-26/h1-4H,5-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKDQBDHANXBTAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NC(=NC(=N3)N4CCOCC4)N5CCOCC5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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